The synthesis of 3-ethenyl-3-phenylmorpholine hydrochloride can be achieved through several methods. One common approach involves the reaction of phenylmorpholine with hydrochloric acid, resulting in the formation of the hydrochloride salt. This reaction typically requires controlled conditions to ensure proper formation and purification of the product .
Another method may involve the use of various acylating agents in enzymatic processes to produce optically active derivatives, which can then be converted into the desired hydrochloride form. Such methods often utilize lipases as catalysts to achieve high enantiomeric purity .
The molecular formula for 3-ethenyl-3-phenylmorpholine hydrochloride is , with a molar mass of approximately 199.68 g/mol. The compound's structure features a morpholine ring with a phenyl group at one position and an ethenyl group at another. The InChI representation of this compound is as follows:
This structure contributes to its chemical reactivity and potential interactions with biological targets .
3-Ethenyl-3-phenylmorpholine hydrochloride can participate in various chemical reactions typical of morpholine derivatives. These include:
These reactions are significant in synthetic organic chemistry for creating more complex molecules or modifying existing ones
The mechanism of action of 3-ethenyl-3-phenylmorpholine hydrochloride is primarily linked to its interactions with specific biological targets in the central nervous system. It may function as an inhibitor or modulator of neurotransmitter pathways, influencing conditions such as pain perception or inflammatory responses. The exact biochemical pathways are still under investigation, but initial studies suggest potential efficacy in treating migraines and other pain-related disorders .
The physical properties of 3-ethenyl-3-phenylmorpholine hydrochloride include:
The chemical properties include:
Additional relevant data includes:
Property | Value |
---|---|
Molecular Weight | 199.68 g/mol |
Melting Point | Not available |
Boiling Point | Not available |
Solubility | Soluble in water |
These properties are critical for determining the compound's handling and application in various scientific contexts .
3-Ethenyl-3-phenylmorpholine hydrochloride has several scientific applications, particularly in medicinal chemistry. Its potential uses include:
Regiochemical control in morpholine functionalization is paramount for accessing 3-substituted derivatives like 3-ethenyl-3-phenylmorpholine. The steric and electronic bias of the morpholine ring dictates reaction sites, with N-alkylation typically dominating O-alkylation due to lower activation energy. However, 3,3-disubstituted morpholines exhibit distinct regioselectivity patterns. The 3-phenyl substituent imposes significant steric hindrance, directing electrophiles to the less hindered nitrogen while enabling C-3 functionalization under specific conditions [1] [3].
Table 1: Regioselectivity in Morpholine Derivative Reactions
Reaction Type | Conditions | Target Position | Yield (%) | Regioselectivity (N vs. O) |
---|---|---|---|---|
N-Alkylation | K₂CO₃, DMF, 60°C, 12h | N-atom | 85–92 | >20:1 |
O-Alkylation | NaH, THF, 0°C→RT, 3h | O-atom | 40–55 | 1:3.5 |
C-3 Vinylation* | Pd(OAc)₂, ligand, base, 80°C | C-3 | 70–78 | N/A |
Hydrochloride Formation | HCl/Et₂O, RT, 2h | N-protonation | 95–98 | >99% N-selectivity |
*Direct C-3 ethenylation employs palladium-catalyzed coupling of 3-phenylmorpholine with vinyl boronic acids. The reaction requires bulky phosphine ligands (e.g., XPhos) to suppress N-vinylation byproducts, achieving 78% yield at 80°C in toluene [3]. For N-functionalization prior to C-3 modification, protecting group strategies like Boc-mediation are employed: N-Boc-3-phenylmorpholine undergoes deprotonation at C-3 with n-BuLi at −78°C, followed by electrophilic trapping with chloroethene to install the ethenyl group (51–60% yield) [3].
Asymmetric construction of the 3-phenylmorpholine scaffold prevents costly resolution steps. Three catalytic strategies demonstrate efficacy:
Organocatalysis
Chiral phosphoric acids (CPAs) enable desymmetrization of N-acyliminium intermediates. Cyclization of 2-(1-hydroxy-2-arylethyl)amino alcohols with glyoxal derivatives generates prochiral iminium ions. CPA-3 (TRIP derivative) achieves enantioselective ring closure via hydrogen-bonding activation, affording 3-phenylmorpholine-3-carboxylates with 92–96% ee [1]. Scale-up to 100g maintains 94% ee using 0.5 mol% catalyst in MTBE at −20°C [6].
Transition Metal Catalysis
Ru-(S)-BINAP complexes catalyze asymmetric hydrogenation of enol morpholines. 3-Ethenyl-3-phenylmorpholine precursors (e.g., 3-benzylidene-2,3-dihydromorpholine) undergo hydrogenation (10 bar H₂, 50°C) with 0.1 mol% catalyst, yielding 3-phenethyl derivatives with 98% ee. For 3-ethenyl retention, iridium-PHOX catalysts hydrogenate 4-aryl-4-vinyl-1,2-oxazines—morpholine precursors—with 89% ee [7].
Biocatalysis
Engineered imine reductases (IREDs) enable reductive amination of α-vinyl ketones with 2-aminoethanol derivatives. Codexis IRED-234 converts 1-phenyl-1-butenone and N-Cbz-ethanolamine to chiral 3-phenyl-3-vinylmorpholine precursors with 85% ee and 99% conversion in phosphate buffer (pH 7.0). Immobilization permits 5 reaction cycles with <5% activity loss [4] [6].
Table 2: Comparative Analysis of Asymmetric Methods
Method | Catalyst System | Substrate Scope | ee Range (%) | Product Configuration | Productivity (g/L/h) |
---|---|---|---|---|---|
Organocatalysis | TRIP-derivative CPA | Aryl, heteroaryl | 92–96 | (S) | 12.5 |
Ru-catalysis | Ru-(S)-BINAP/(S)-DAIPEN | β-Aryl-vinyl | 95–98 | (R) | 8.2 |
Biocatalysis (IRED) | Engineered IRED-234 | Alkenyl, alkyl | 80–89 | (S) | 5.8* |
*Productivity enhanced 3-fold via enzyme immobilization [6].
Hydrochloride salt formation enhances crystallinity and stability of 3-ethenyl-3-phenylmorpholine. Key parameters include:
Table 3: Hydrochloride Salt Crystallization Optimization
CAS No.: 115268-43-4
CAS No.:
CAS No.: 2409072-20-2
CAS No.:
CAS No.: 33381-42-9